1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an acetoxy group, an N-acetyl-L-cysteinyl moiety, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone typically involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is carried out in 1,4-dioxane as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the N-acetyl-L-cysteinyl moiety can interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-Acetyl-L-cysteine: A precursor to 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, known for its antioxidant properties.
Acetylcysteine: Similar in structure but lacks the butanone backbone.
Cysteamine: Contains a thiol group but differs in its overall structure and properties.
Uniqueness: this compound is unique due to its combined acetoxy and N-acetyl-L-cysteinyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
144889-52-1 |
---|---|
Molecular Formula |
C11H17NO6S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |
InChI Key |
AGVNXPWJROBNQY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Synonyms |
N-Acetyl-S-[4-(acetyloxy)-3-oxobutyl]-L-cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.